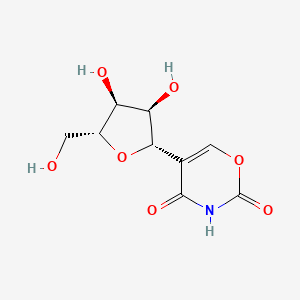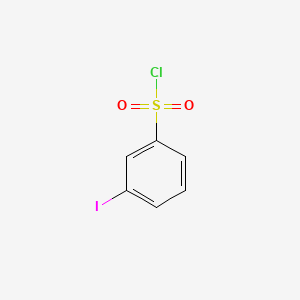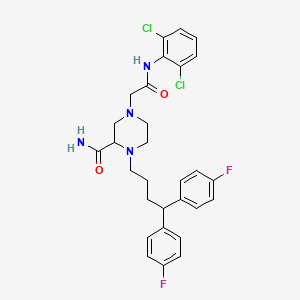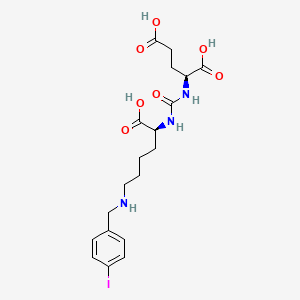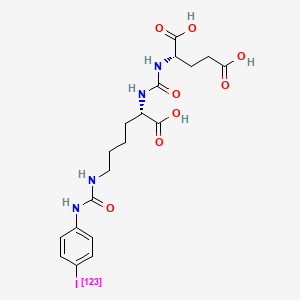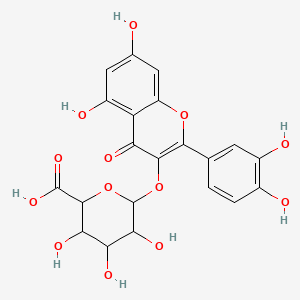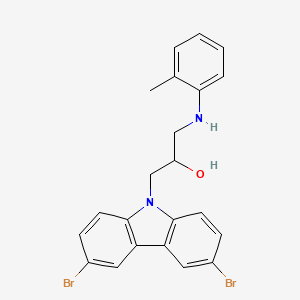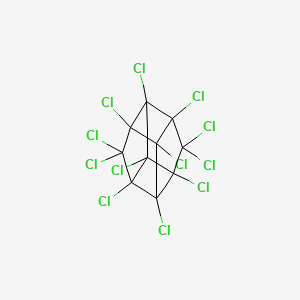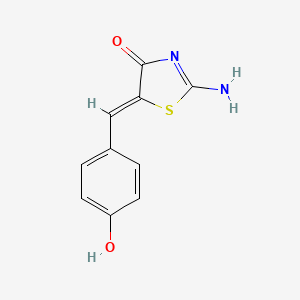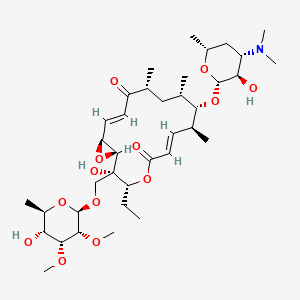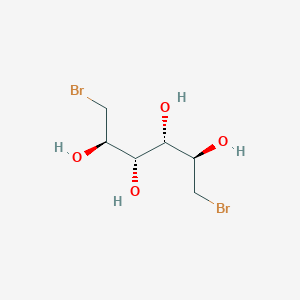
MK-0557
Overview
Description
MK-0557 is a small molecule drug that has been investigated for the treatment of Schizophrenia and Paranoid Schizophrenia . It is a highly selective, orally administered neuropeptide NPY5R antagonist . The drug is also known to limit weight regain after very-low-calorie diet (VLCD)-induced weight loss .
Molecular Structure Analysis
The molecular formula of MK-0557 is C22H19FN4O3 . The average molecular weight is 406.417 Da . The structure of MK-0557 belongs to the class of organic compounds known as phenylpyrazoles .
Chemical Reactions Analysis
MK-0557 has a Ki of 1.3 nM at the human NPY5R, with similar affinities at rhesus, mouse, and rat NPY5R . MK-0557 has no significant binding to the human NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .
Physical And Chemical Properties Analysis
MK-0557 is a small molecule drug with the chemical formula C22H19FN4O3 . The average molecular weight is 406.417 Da .
Scientific Research Applications
MK-0557, also known as “MK0557” or “MK 0557 - Bio-X” or “MK 0557” or “HVE36P8422”, is a compound that has been explored for various scientific research applications. Below is a comprehensive analysis focusing on unique applications, each presented in a separate section.
Obesity Treatment
MK-0557 has been studied as a potential treatment for obesity. Clinical trials have shown that it can lead to modest weight loss by acting as an antagonist to the neuropeptide Y5 receptor (NPY5R), which is associated with feeding behavior and energy homeostasis .
Safety and Tolerability Assessment
Initial clinical studies have demonstrated the safety and tolerability of MK-0557, with single-dose administration up to 750 mg being well-tolerated. A positron-emission-tomography (PET) approach established that NPY5R occupancy was 98% at 24 hours after a single dose of MK-0557 1.25 mg .
Target Engagement
The same PET studies used in assessing safety and tolerability also provided evidence of target engagement, which is crucial for determining the effectiveness of the compound in engaging the intended biological target .
Weight Regain Prevention
MK-0557 has been used to test the hypothesis that blocking NPY5R could prevent weight regain after very-low-calorie diets. The results suggested that while MK-0557 was effective in reducing weight regain, the effect was not clinically significant .
Neuropeptide Y (NPY) Receptor Modulation
MK-0557’s role as an NPY receptor antagonist implies its potential use in modulating NPY receptors, which have been implicated in a range of diseases. However, the development of NPY receptor ligands has been slow, with no clinically approved receptor therapeutics currently available .
Safety And Hazards
MK-0557 is not classified as a dangerous substance according to GHS . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .
Future Directions
While the strategy of NPY5 receptor (NPY5R) antagonism has been unsuccessful for the treatment of obesity, the MK-0557 development program by Merck highlights important aspects of rational and efficient transition from preclinical to clinical drug development . The drug’s highest R&D status is currently discontinued .
properties
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans- | |
CAS RN |
328232-95-7, 935765-76-7 | |
| Record name | MK-0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0557 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of MK-0557 and its connection to obesity?
A1: MK-0557 is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, MK-0557 aims to reduce food intake and potentially aid in weight loss.
Q2: What were the outcomes of clinical trials involving MK-0557 for weight loss?
A2: Preclinical studies with MK-0557 showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that MK-0557 resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.
Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?
A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While MK-0557 specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





